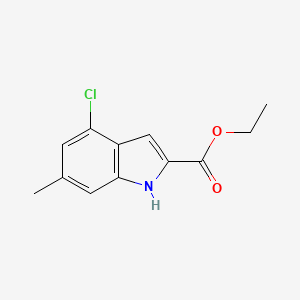![molecular formula C13H13BrN2O4 B13906193 Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C13H13BrN2O4. It is a derivative of pyrazolo[1,5-a]pyridine, a fused heterocyclic system that contains both pyrazole and pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is iodized by N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The final step involves the esterification of the intermediate with diethyl oxalate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Material Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific photophysical properties.
Biological Research: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved in these interactions are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate: A similar compound without the bromine atom, used in similar applications.
5-Bromopyrazolo[1,5-a]pyridine: A simpler derivative that lacks the ester groups, used as an intermediate in organic synthesis.
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Another derivative with an ethyl group instead of a bromine atom, used in various chemical reactions.
Uniqueness
Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate is unique due to the presence of both bromine and ester groups, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable scaffold for the development of new compounds with diverse applications .
Eigenschaften
Molekularformel |
C13H13BrN2O4 |
|---|---|
Molekulargewicht |
341.16 g/mol |
IUPAC-Name |
diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H13BrN2O4/c1-3-19-12(17)10-9-7-8(14)5-6-16(9)15-11(10)13(18)20-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GWJDVOKJADMCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)








![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

